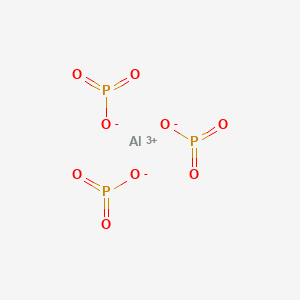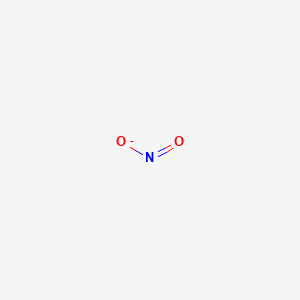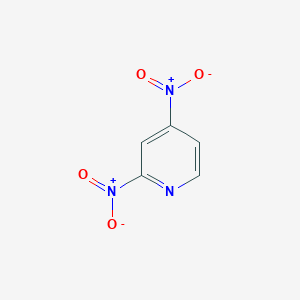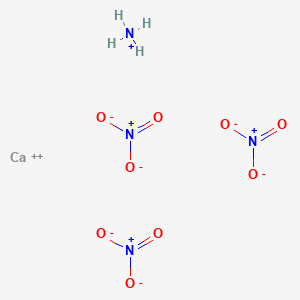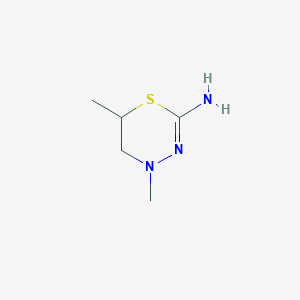
5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine, also known as ADT or 4-amino-2,6-dimethyl-5,6-dihydro-4H-1,3,4-thiadiazine, is a heterocyclic organic compound that has gained significant attention in the field of scientific research. ADT is a derivative of 1,3,4-thiadiazine and has a unique structure that makes it an interesting molecule for various applications.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and proliferation.
Efectos Bioquímicos Y Fisiológicos
5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has also been found to have antioxidant properties and may protect cells against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has some limitations, including its instability in acidic conditions and its susceptibility to degradation by light.
Direcciones Futuras
There are several future directions for research on 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic applications for various diseases. Additionally, the development of 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine derivatives with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine can be synthesized through various methods, including the reaction of 2,6-dimethyl-4H-1,3,4-thiadiazine-5-carbonitrile with ammonia, reduction of 4,6-dimethyl-5-nitro-2H-1,3,4-thiadiazine, and the reaction of 2,6-dimethyl-4H-1,3,4-thiadiazine-5-carbonitrile with hydrazine hydrate.
Aplicaciones Científicas De Investigación
5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. Furthermore, 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has been found to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases.
Propiedades
Número CAS |
15054-10-1 |
|---|---|
Nombre del producto |
5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine |
Fórmula molecular |
C5H11N3S |
Peso molecular |
145.23 g/mol |
Nombre IUPAC |
4,6-dimethyl-5,6-dihydro-1,3,4-thiadiazin-2-amine |
InChI |
InChI=1S/C5H11N3S/c1-4-3-8(2)7-5(6)9-4/h4H,3H2,1-2H3,(H2,6,7) |
Clave InChI |
LSBNEIKELQVHJL-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C(S1)N)C |
SMILES canónico |
CC1CN(N=C(S1)N)C |
Sinónimos |
5,6-Dihydro-4,6-dimethyl-4H-1,3,4-thiadiazin-2-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



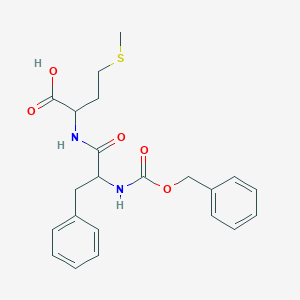
![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)

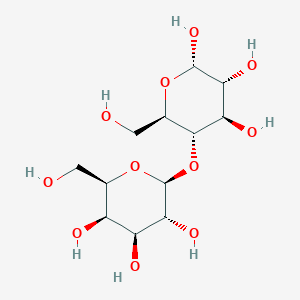
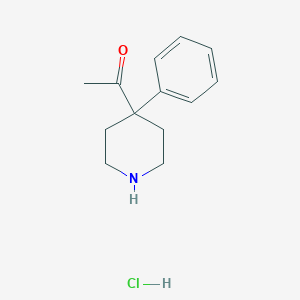
![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)

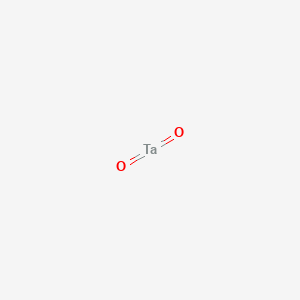
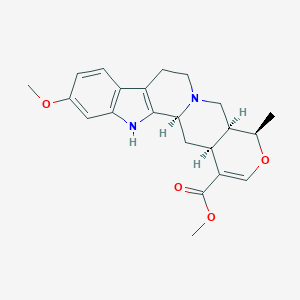
![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)
